molecular formula C16H28N2O2 B14892190 Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate

Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B14892190
M. Wt: 280.41 g/mol
InChI Key: IVZMDUVCLFWKJU-ZDUSSCGKSA-N
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Description

Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a pyrrolidine ring, and a dicyclopropylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with dicyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

    Reduction: The pyrrolidine ring can be reduced to form a more saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tert-butyl alcohol.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dicyclopropylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of the dicyclopropylmethylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities .

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

tert-butyl (3S)-3-(dicyclopropylmethylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H28N2O2/c1-16(2,3)20-15(19)18-9-8-13(10-18)17-14(11-4-5-11)12-6-7-12/h11-14,17H,4-10H2,1-3H3/t13-/m0/s1

InChI Key

IVZMDUVCLFWKJU-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(C2CC2)C3CC3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(C2CC2)C3CC3

Origin of Product

United States

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